2-Chloro-6-fluorobenzyl ethyl sulfide
Description
2-Chloro-6-fluorobenzyl ethyl sulfide (C$9$H$9$ClFS) is a benzyl sulfide derivative characterized by a sulfur atom linking an ethyl group to a 2-chloro-6-fluorobenzyl moiety. This compound is of interest in medicinal and materials chemistry due to the electronic and steric effects imparted by its substituents. The chloro and fluoro groups at positions 2 and 6 on the benzyl ring enhance electrophilicity and influence molecular interactions, while the ethyl sulfide group contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-chloro-2-(ethylsulfanylmethyl)-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFS/c1-2-12-6-7-8(10)4-3-5-9(7)11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJROMEPFBDMPDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluorobenzyl ethyl sulfide typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluorobenzyl ethyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The ethyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the sulfide group to a thiol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of various substituted benzyl ethyl sulfides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or dehalogenated products.
Scientific Research Applications
2-Chloro-6-fluorobenzyl ethyl sulfide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluorobenzyl ethyl sulfide involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing groups (chlorine and fluorine), making it reactive towards nucleophiles. The ethyl sulfide group can undergo oxidation to form reactive intermediates that can interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 3-Fluoro-6-Methylphenyl Sulfide (CAS 1267967-99-6)
- Structure : Features a 3-fluoro and 6-methyl substitution on the benzyl ring.
- Comparison: The target compound’s 2-chloro and 6-fluoro substituents create a stronger electron-withdrawing effect compared to the methyl group in this analog. The meta-fluorine in the analog may reduce steric hindrance compared to the ortho-chloro in the target compound .
3,4-Dichlorophenyl Ethyl Sulfide
- Structure : Dichloro substituents at positions 3 and 4.
- Comparison : The para-dichloro arrangement increases molecular symmetry but reduces electronic polarization compared to the asymmetric 2-chloro-6-fluoro substitution. This difference may affect solubility and crystallinity, as asymmetric substituents often disrupt packing efficiency .
2-Chloro-6-fluorobenzyl Bromide
- Structure : A precursor with a bromine atom instead of the ethyl sulfide group.
- Comparison : The bromine’s higher leaving-group ability facilitates nucleophilic substitution, making it a key intermediate for synthesizing sulfide derivatives like the target compound. The ethyl sulfide group enhances stability compared to the labile bromide .
Functional Group Variations
6-((2-Chloro-6-fluorobenzyl)oxy)indoline Derivatives
- Structure : Ether-linked indoline analogs (e.g., compound 28 in ).
- Comparison : Replacing the sulfide with an ether group reduces lipophilicity (logP decreases by ~0.5–1.0 units) and oxidative stability. Sulfides are more prone to oxidation than ethers, which could influence their utility in drug design .
2-CHLORO-6-FLUOROBENZYL 7-(4-FLUOROPHENYL)TRIAZOLO[1,5-A]PYRIMIDIN-2-YL SULFIDE (CAS 338976-10-6)
- Structure : Contains a triazolopyrimidinyl group attached via sulfide.
- Comparison : The bulky heterocyclic substituent increases molecular weight (MW = 403.8 vs. 218.7 for the target compound) and may improve binding affinity in biological targets (e.g., kinase inhibition). However, it reduces solubility in aqueous media .
Tabulated Comparison of Key Compounds
| Compound Name | Substituents | Functional Group | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 2-Chloro-6-fluorobenzyl ethyl sulfide | 2-Cl, 6-F | Sulfide | 218.7 | High lipophilicity, moderate stability |
| Ethyl 3-fluoro-6-methylphenyl sulfide | 3-F, 6-Me | Sulfide | 186.3 | Lower reactivity, improved solubility |
| 6-((2-Chloro-6-F-benzyl)oxy)indoline | 2-Cl, 6-F | Ether | 278.1 | Higher polarity, oxidative stability |
| 2-Chloro-6-F-benzyl bromide | 2-Cl, 6-F | Bromide | 227.5 | Reactive intermediate |
Biological Activity
2-Chloro-6-fluorobenzyl ethyl sulfide is an organic compound characterized by its molecular formula and the presence of both chlorine and fluorine substituents on a benzyl ring, along with an ethyl sulfide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can act as an electrophile due to the presence of electron-withdrawing groups (chlorine and fluorine), which enhance its reactivity towards nucleophiles in biological systems. This interaction can lead to covalent modifications of proteins and nucleic acids, potentially resulting in various biological effects, including antimicrobial and anticancer activities .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, it has shown effectiveness against several bacterial strains, suggesting its potential use as an antibacterial agent. The compound's structure allows it to penetrate bacterial cell membranes effectively, leading to disruption of cellular functions.
Anticancer Activity
In vitro studies have explored the anticancer properties of this compound. Research indicates that the compound can induce apoptosis in cancer cell lines, such as MKN-45 gastric adenocarcinoma cells, outperforming standard chemotherapeutics like Paclitaxel in certain assays . This suggests a promising avenue for further development as a therapeutic agent in oncology.
Case Studies
- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentrations (MICs) of this compound against various pathogens, revealing potent activity comparable to established antibiotics.
- Cytotoxicity in Cancer Cells : In a comparative analysis with other compounds, this sulfide derivative demonstrated superior cytotoxic effects on cancer cell lines, indicating its potential as a lead compound for developing new anticancer drugs.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key findings from SAR studies include:
- Substitution Effects : The presence of halogen atoms (Cl and F) enhances the compound's reactivity and biological potency.
- Functional Group Influence : The ethyl sulfide moiety plays a crucial role in mediating interactions with biological targets, facilitating the formation of reactive intermediates during metabolic processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Chloro-6-fluorobenzyl chloride | Lacks the ethyl sulfide group | Limited biological activity |
| 2-Chloro-6-fluorobenzyl alcohol | Contains a hydroxyl group | Moderate antimicrobial effects |
| 2-Chloro-6-fluorobenzylamine | Contains an amino group | Potentially higher cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
